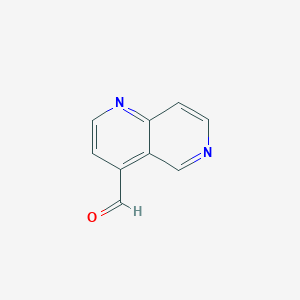

1,6-Naphthyridine-4-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

1,6-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-2-3-10-5-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHSZVYWVMOTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,6 Naphthyridine 4 Carbaldehyde and Its Derivatives

Strategies for Constructing the 1,6-Naphthyridine (B1220473) Core

The formation of the bicyclic 1,6-naphthyridine ring system is the foundational step in the synthesis of the target compound. Various methodologies have been developed, ranging from classical cyclization reactions to modern multicomponent and tandem strategies.

Cyclization and annulation reactions are cornerstone strategies for building the 1,6-naphthyridine core, typically by forming the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine precursor.

A prominent historical method for synthesizing nitrogen-containing heterocyclic compounds is the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. acs.org While early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine (B3432731) using this method were not successful, subsequent refinements have allowed for its preparation in modest yields. acs.org A notable modification involves using 4-aminopyridine-N-oxide as the starting material, which, after the reaction, yields 1,6-naphthyridine-N-oxide that can be reduced to the parent heterocycle. acs.org

The Friedländer condensation represents another classical and effective annulation pathway. researchgate.net This approach generally involves the reaction of a 2-amino-3-formylpyridine derivative with a compound containing an activated methylene (B1212753) group. For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) leads to the formation of a 1,6-naphthyridin-2(1H)-one derivative. mdpi.comnih.gov

Modern variations include intramolecular cyclization strategies. A sequential one-pot reaction has been developed involving the N-allylation of secondary amines derived from 2-chloro-3-formylquinolines, followed by an intramolecular Heck-type 6-exo-trig cyclization to produce tetrahydrobenzo[b] ekb.eg-naphthyridine derivatives. researchgate.net Furthermore, a mild and efficient route to fused polycyclic 1,6-naphthyridin-4-amines utilizes a Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles, mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). rsc.org In this process, the cyano group functions as a one-carbon synthon to complete the ring system. rsc.org

A tandem nitrile hydration/cyclization sequence provides access to 1,6-naphthyridine-5,7-diones under mild conditions. acs.org This method begins with a nucleophilic aromatic substitution (SNAr) reaction between a nitrile anion and a 2-chloronicotinic ester to form a 2-cyanoalkyl nicotinic ester, which then undergoes the tandem reaction to yield the dione (B5365651) scaffold. acs.org

Table 1: Examples of Cyclization and Annulation Reactions for 1,6-Naphthyridine Core Synthesis

| Starting Material(s) | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Aminonicotinaldehyde, Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | mdpi.comnih.gov |

| 2-Chloro-3-formylquinolines, Amines | NaBH4, then N-allylation and Heck cyclization | Tetrahydrobenzo[b] ekb.eg-naphthyridine | researchgate.net |

| 4-(Arylamino)nicotinonitriles | CF3SO3H or H2SO4 | Fused 1,6-Naphthyridin-4-amines | rsc.org |

| 2-Chloronicotinic ester, Nitrile anion | SNAr, then nitrile hydration/cyclization | 1,6-Naphthyridine-5,7-dione | acs.org |

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of diverse 1,6-naphthyridine derivatives.

One such approach involves a three-component reaction between aminopyridinones, various aromatic aldehydes, and Meldrum's acid. researchgate.net This reaction proceeds under ultrasound irradiation in water with acetic acid as a catalyst, following a sequence of Knoevenagel condensation, Michael addition, and cyclization. researchgate.net Another catalyst-free, one-pot, three-component condensation utilizes salicylaldehyde (B1680747) derivatives, malononitrile (B47326) dimer, and active methylene compounds in polyethylene (B3416737) glycol-400 (PEG-400) as a green solvent to produce novel chromeno ekb.egnaphthyridine derivatives. rsc.org

The synthesis of highly substituted 1,6-naphthyridine-3-carbonitriles has been achieved through a one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one, aromatic aldehydes, and malononitrile in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, a diasteroselective synthesis of pyrano- and furano-naphthyridine derivatives is accomplished through a multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA). ekb.eg

Table 2: Multicomponent Reactions (MCRs) for 1,6-Naphthyridine Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aminopyridinones, Aromatic aldehydes, Meldrum's acid | Acetic acid / Water (Ultrasound) | 1,6-Naphthyridine-2,5-dione | researchgate.net |

| Salicylaldehyde derivatives, Malononitrile dimer, Active methylene compounds | None / PEG-400 | Chromeno ekb.egnaphthyridine | rsc.org |

| 2,2,6,6-Tetramethylpiperidin-4-one, Aromatic aldehydes, Malononitrile | Ammonium acetate | 1,6-Naphthyridine-3-carbonitrile | researchgate.net |

| 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano/Furano naphthyridine | ekb.eg |

Tandem and cascade reactions provide an elegant and efficient pathway to complex molecular architectures from simple starting materials by combining multiple bond-forming events in a single operation without isolating intermediates.

A notable example is the one-pot cascade reaction of aromatic aldehydes with a malononitrile dimer, typically in refluxing ethanol, to yield highly functionalized tetrahydro-1,6-naphthyridine derivatives. researchgate.netresearchgate.net The process involves a sequence of transformations that rapidly builds the heterocyclic core. researchgate.netresearchgate.net

A sequential one-pot process has been devised for the synthesis of 1,2,3,4-tetrahydrobenzo[b] ekb.egnaphthyridines. researchgate.net This strategy begins with the reductive amination of 2-chloro-3-formylquinolines to form secondary amines, which then undergo N-allylation followed by an intramolecular Heck-type cyclization in the same pot to furnish the final tricyclic products in good yields. researchgate.net Another powerful sequence is a tandem nitrile hydration/cyclization procedure used to access 1,6-naphthyridine-5,7-diones from 2-cyanoalkyl nicotinic esters under mild conditions. acs.org

Installation and Modification of the 4-Carbaldehyde Group

Once the 1,6-naphthyridine core is established, the next critical step is the introduction of the carbaldehyde group at the C4 position. This can be achieved through direct formylation of the pre-formed ring or by transforming a precursor functional group.

Direct formylation involves the introduction of a -CHO group onto the naphthyridine ring. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. This reaction has been successfully applied to a 6-butyl-benzo[h] ekb.egnaphthyridine-2,5-dione, demonstrating the feasibility of direct C-H formylation on the 1,6-naphthyridine scaffold. researchgate.net

Alternatively, the aldehyde functionality can be carried through the synthesis from a precursor that already contains it. For instance, 4-aminonicotinaldehyde can be used as a key starting material in condensation reactions to build the second ring, with the aldehyde group being retained in the final 1,6-naphthyridine product. mdpi.comnih.gov Similarly, 4,6-diaminonicotinaldehyde (B1627570) has been used in condensation reactions with phenylacetonitriles to prepare 1,6-naphthyridine-2,7-diamines, where the aldehyde group directs the cyclization and is ultimately converted, but its presence in the precursor is key. acs.org Another strategy involves the oxidation of a precursor group, such as a methyl group, to an aldehyde. This has been demonstrated on the related 1,5-naphthyridine (B1222797) system, where a methyl group was oxidized to a formyl group using a silver oxide solution, a principle that could be applied to 1,6-naphthyridines. nih.gov

The carbaldehyde group can also be installed through the selective chemical transformation of other functional groups. The cyano group (-CN) is a particularly useful precursor due to its relative stability and its presence in many synthetic intermediates for naphthyridines. rsc.orgacs.org

A common and effective method for converting a nitrile to an aldehyde is through reduction. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are widely used for the partial reduction of nitriles to imine intermediates, which are then hydrolyzed upon workup to yield the corresponding aldehydes. vanderbilt.edu This makes the synthesis of cyano-substituted 1,6-naphthyridines a strategically important route towards 1,6-naphthyridine-4-carbaldehydes. For example, the cyano group in 4-(arylamino)nicotinonitriles, used to form fused 1,6-naphthyridines, could potentially be converted to a carbaldehyde group at a later stage. rsc.org

Functional group interconversion is also demonstrated in the manipulation of other substituents on the naphthyridine ring. For instance, a triflate group, which can be installed on the ring, can be converted to a cyano group via a palladium-catalyzed cyanation reaction. acs.orgmdpi.com This cyano group could then serve as a precursor to the desired aldehyde. This two-step sequence (e.g., triflation followed by cyanation and then reduction) provides a flexible and indirect route to the target aldehyde.

Catalytic Systems in 1,6-Naphthyridine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,6-naphthyridines. Both metal-based and organic catalysts, as well as catalyst-free methods, have been developed to construct this heterocyclic framework.

Metal-Catalyzed Processes (e.g., Silver-Catalyzed)

Metal catalysts are instrumental in facilitating the synthesis of 1,6-naphthyridine derivatives through various reaction pathways. Silver-catalyzed reactions, in particular, have emerged as an effective method for constructing these scaffolds. An efficient approach involves a silver-catalyzed regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo researchgate.netacs.orgnaphthyridines. acs.orgnih.gov This three-component reaction utilizes ortho-alkynylaldehydes, amines, and ketones or active methylene compounds under mild conditions. acs.orgnih.gov The reaction proceeds with selective N-C bond formation on the more electrophilic alkynyl carbon, leading to 6-endo-dig-cyclized products. acs.orgnih.gov

Palladium catalysis is also prominent in the synthesis of 1,6-naphthyridine derivatives. For instance, Suzuki cross-coupling reactions between 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids in the presence of palladium acetate have been successfully employed to synthesize 4,8-substituted 1,5-naphthyridines. researchgate.net Additionally, a platinum hydride-based catalyst, the Ghaffar–Parkins catalyst, has proven effective for the hydration of nitriles under neutral, aqueous conditions, which is a key step in certain synthetic routes to 1,6-naphthyridines. acs.org Other metal-based catalysts, such as those based on titanium dioxide nanoparticles and γ-Fe2O3@SiO2-linker-L-histidine, have also been utilized in the synthesis of related quinoline (B57606) and chromeno researchgate.netacs.orgnaphthyridine systems. researchgate.netresearchgate.net

Table 1: Examples of Metal-Catalyzed Synthesis of Naphthyridine Derivatives

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Silver | ortho-Alkynylaldehydes, amines, ketones/active methylene compounds | 1,2-Dihydrobenzo researchgate.netacs.orgnaphthyridines | acs.orgnih.gov |

| Palladium Acetate | 4,8-Dibromo-1,5-naphthyridine, boronic acids | 4,8-Substituted 1,5-naphthyridines | researchgate.net |

| Ghaffar–Parkins Catalyst (Platinum) | Nitrile-containing precursors | 1,6-Naphthyridines | acs.org |

| Titanium Dioxide Nanoparticles | 2-Chloro-3-formyl quinolines | 2-Chloroquinolinyl-4-quinolinones | researchgate.net |

| γ-Fe2O3@SiO2-linker-L-histidine | Malononitrile, aromatic aldehydes, 2′-hydroxyacetophenone derivatives | Chromeno researchgate.netacs.orgnaphthyridines | researchgate.net |

Organocatalytic and Catalyst-Free Methods

In addition to metal-catalyzed processes, organocatalytic and catalyst-free methods offer valuable alternatives for the synthesis of 1,6-naphthyridines, often with the advantage of avoiding toxic metals.

Organocatalytic Synthesis: Organocatalysts like L-proline have been employed in a dual activation concept for the synthesis of certain naphthyridines. acs.orgnih.gov Camphor sulfonic acid (CSA) has been utilized as an organocatalyst in a multi-component coupling reaction of 4-aminopyridine and cyclic enol ethers to produce pyrano and furano naphthyridine derivatives with high yields and diastereoselectivity. ekb.eg

Catalyst-Free Synthesis: Several catalyst-free methods have been developed, highlighting a greener approach to 1,6-naphthyridine synthesis. A notable example is the one-pot, pseudo-five-component synthesis of 1,2-dihydro researchgate.netacs.orgnaphthyridines from methyl ketones, amines, and malononitrile in water. acs.orgnih.gov This protocol is advantageous as it avoids the need for expensive catalysts and toxic organic solvents. acs.orgnih.gov In this reaction, the amine itself can act as a Brønsted base catalyst. acs.org Another catalyst-free approach involves a three-component reaction of an aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net Furthermore, a mild and straightforward synthetic route to fused polycyclic 1,6-naphthyridin-4-amines has been developed using CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatization. rsc.org

Table 2: Comparison of Organocatalytic and Catalyst-Free Methods

| Method | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Organocatalytic | L-proline | ortho-Alkynylaldehydes, amines, ketones | Naphthyridines | Dual activation concept | acs.orgnih.gov |

| Organocatalytic | Camphor sulfonic acid (CSA) | 4-Aminopyridine, cyclic enol ethers | Pyrano and furano naphthyridines | High yield, diastereoselectivity | ekb.eg |

| Catalyst-Free | Water, heat | Methyl ketones, amines, malononitrile | 1,2-Dihydro researchgate.netacs.orgnaphthyridines | Avoids expensive catalysts and toxic solvents | acs.orgnih.gov |

| Catalyst-Free | [Et3NH][HSO4], solvent-free | Aromatic aldehyde, naphthalene-2-amine/naphthalen-1-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Highly functionalized researchgate.netacs.org-naphthyridines | Short reaction time, simple workup | researchgate.net |

| Catalyst-Free | CF3SO3H or H2SO4 | 4-(Arylamino)nicotinonitriles | Fused polycyclic 1,6-naphthyridin-4-amines | Mild conditions, good to excellent yields | rsc.org |

Regioselectivity and Stereoselectivity in 1,6-Naphthyridine Synthesis

Controlling regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers of 1,6-naphthyridine derivatives with desired biological activities.

Regioselectivity: The regioselective synthesis of 1,6-naphthyridines has been achieved through various strategies. In the silver-catalyzed synthesis of 1,2-dihydrobenzo researchgate.netacs.orgnaphthyridines, the reaction shows selective N-C bond formation at the more electrophilic alkynyl carbon, resulting in the regioselective 6-endo-dig-cyclized products. acs.orgnih.gov A one-pot ditriflation and regioselective substitution method has been developed for the synthesis of highly substituted 1,6-naphthyridines, allowing for predictable functionalization at specific positions. acs.org Furthermore, a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been developed for the synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives. nih.gov

Stereoselectivity: The stereoselective synthesis of 1,6-naphthyridine derivatives is also an important area of research. A diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved using camphor sulfonic acid as a catalyst, primarily yielding the cis diastereomer. ekb.eg Interestingly, the addition of water can shift the diastereoselectivity towards the trans isomer. ekb.eg An enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed, featuring a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. acs.org This represents a significant advancement in the asymmetric synthesis of this particular ring system. acs.org

Green Chemistry Principles and Sustainable Approaches in 1,6-Naphthyridine Synthesis

The application of green chemistry principles to the synthesis of 1,6-naphthyridines is gaining increasing attention to minimize the environmental impact of chemical processes.

Several eco-friendly methods have been developed that utilize water as a solvent, avoiding the use of toxic organic solvents. A one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro researchgate.netacs.orgnaphthyridines is conducted in water, offering a green route to these compounds. acs.orgnih.gov Similarly, a regioselective multi-component "on-water" reaction has been developed for the synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives. nih.gov Microwave-assisted synthesis has also been explored as a green chemistry approach. A microwave-promoted method for the synthesis of 2,6-naphthyridine (B1209661) and its derivatives from 4-cyano-3-pyridylacetonitrile has been developed, offering excellent yields and high purity under environmentally benign conditions.

The use of catalyst-free conditions also contributes to the sustainability of these synthetic methods by eliminating the need for potentially toxic and expensive catalysts. researchgate.netacs.orgnih.gov These approaches not only reduce waste but also simplify experimental workup procedures. researchgate.net

Chemical Reactivity and Derivatization Studies of 1,6 Naphthyridine 4 Carbaldehyde

Reactions at the 4-Carbaldehyde Moiety

The aldehyde functional group at the 4-position of the 1,6-naphthyridine (B1220473) ring is a key site for various chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation Reactions (e.g., Friedländer Condensation)

The Friedländer annulation is a well-established method for the synthesis of quinolines and related heterocyclic systems. In the context of 1,6-naphthyridine-4-carbaldehyde, this reaction provides a pathway to construct fused polycyclic aromatic compounds. For instance, the condensation of this compound with compounds containing a reactive methylene (B1212753) group adjacent to a ketone can lead to the formation of novel benzo[b] nih.govacs.orgnaphthyridine derivatives. mdpi.com The synthesis of 1,8-naphthyridines, for example, has been achieved through the Friedländer reaction, highlighting its versatility in creating diverse naphthyridine-based scaffolds. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Naphthyridine | acs.org |

| 2-amino-3-acylpyridines | Carbonyl compounds | Base or acid catalyst | Substituted 1,6-naphthyridines | |

| This compound | Ketones with α-methylene group | Base catalyst | Benzo[b] nih.govacs.orgnaphthyridine derivatives | mdpi.com |

This table showcases examples of Friedländer condensation reactions for the synthesis of naphthyridine derivatives.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of derivatives.

Oxidation: Oxidation of the formyl group can be achieved using various oxidizing agents to yield 1,6-naphthyridine-4-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further derivatization, such as amide bond formation.

Reduction: The reduction of the carbaldehyde to a primary alcohol, (1,6-naphthyridin-4-yl)methanol, can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This alcohol can then serve as a precursor for ethers, esters, or halides.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 1,6-Naphthyridine-4-carboxylic acid | Oxidation |

| This compound | Reducing Agent (e.g., NaBH₄, LiAlH₄) | (1,6-Naphthyridin-4-yl)methanol | Reduction |

This table outlines the oxidation and reduction pathways for the 4-carbaldehyde moiety of 1,6-naphthyridine.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. libretexts.org These reactions typically involve the initial formation of a tetrahedral intermediate, which is then protonated to yield the final product. youtube.comyoutube.com

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of a cyanohydrin.

| Reactant | Nucleophile | Product |

| This compound | Grignard Reagent (R-MgX) | Secondary Alcohol |

| This compound | Wittig Reagent (Ph₃P=CHR) | Alkene |

| This compound | Cyanide (HCN/NaCN) | Cyanohydrin |

This table provides examples of nucleophilic addition reactions at the 4-carbaldehyde position.

Modifications of the 1,6-Naphthyridine Ring System

Beyond the reactivity of the aldehyde group, the 1,6-naphthyridine ring itself can be chemically modified, particularly when substituted with appropriate leaving groups.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the naphthyridine core. wikipedia.orgnih.gov This reaction typically requires the presence of an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group, usually a halogen. wikipedia.orgyoutube.com The presence of the nitrogen atoms in the 1,6-naphthyridine ring system inherently increases its susceptibility to nucleophilic attack compared to benzene.

For instance, a halogen atom (e.g., chlorine) at a position activated by the ring nitrogens can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents onto the naphthyridine scaffold. nih.gov

| Halogenated Naphthyridine | Nucleophile | Product |

| 5-Chloro-1,6-naphthyridine | Amine (R-NH₂) | 5-Amino-1,6-naphthyridine derivative |

| 5-Chloro-1,6-naphthyridine | Alkoxide (R-O⁻) | 5-Alkoxy-1,6-naphthyridine derivative |

| 5-Chloro-1,6-naphthyridine | Thiolate (R-S⁻) | 5-Thioether-1,6-naphthyridine derivative |

This table illustrates examples of SNAr reactions on a halogenated 1,6-naphthyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.net Halogenated 1,6-naphthyridines are excellent substrates for these reactions, enabling the introduction of various organic fragments.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction of a halo-naphthyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction of a halo-naphthyridine with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halo-naphthyridine with an amine to form a C-N bond.

Sonogashira Coupling: Palladium/copper-catalyzed reaction of a halo-naphthyridine with a terminal alkyne to form a C-C bond.

Negishi Coupling: Reaction of a halo-naphthyridine with an organozinc reagent, often catalyzed by palladium or nickel. nih.govnih.gov

These reactions have been successfully applied to various naphthyridine isomers, demonstrating their broad utility in the synthesis of complex, functionalized heterocyclic systems. nih.gov

| Reaction Type | Reactants | Catalyst | Product |

| Suzuki Coupling | 5-Chloro-1,6-naphthyridine, Arylboronic acid | Pd catalyst | 5-Aryl-1,6-naphthyridine |

| Buchwald-Hartwig Amination | 5-Chloro-1,6-naphthyridine, Amine | Pd catalyst | 5-Amino-1,6-naphthyridine derivative |

| Sonogashira Coupling | 5-Chloro-1,6-naphthyridine, Terminal alkyne | Pd/Cu catalyst | 5-Alkynyl-1,6-naphthyridine |

| Negishi Coupling | 5-Chloro-1,6-naphthyridine, Organozinc reagent | Co catalyst | 5-Alkyl/Aryl-1,6-naphthyridine |

This table summarizes key transition metal-catalyzed cross-coupling reactions involving halogenated 1,6-naphthyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction has been applied to the 1,6-naphthyridine core, particularly with halo- or triflyl-substituted derivatives. For instance, the Suzuki cross-coupling of 5-amino-7-triflyl-1,6-naphthyridine intermediates has been shown to proceed smoothly with minimal need for optimization. rsc.org Similarly, chemo-selective Suzuki-Miyaura reactions have been developed for 5,7-dichloro-1,6-naphthyridine, allowing for the regioselective introduction of aryl or heteroaryl groups. wikipedia.org The reaction generally proceeds under palladium catalysis with a suitable ligand and base. wikipedia.orglibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling on the 1,6-Naphthyridine Scaffold

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-7-triflyl-1,6-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | 5-Amino-7-aryl-1,6-naphthyridine | Good | rsc.org |

Negishi Coupling

The Negishi coupling forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. rsc.orgnih.gov This method is valued for the high reactivity of the organozinc reagents. nih.gov On the 1,6-naphthyridine skeleton, Negishi couplings have been successfully employed. For example, 5-amino-7-triflyl-1,6-naphthyridine intermediates readily engage in Negishi cross-coupling reactions, demonstrating the versatility of the triflate group as a reactive handle for C-C bond formation. rsc.org The reaction tolerates a variety of functional groups and can be used to introduce alkyl, aryl, and other organic fragments onto the naphthyridine ring. rsc.orgnih.govmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgnih.gov This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. nih.gov The amination has been successfully applied to the 1,6-naphthyridine system, for example, in the reaction of amines with 7-chloro or 7-triflyl-1,6-naphthyridine derivatives. rsc.orgacs.org The choice of palladium catalyst, ligand (such as XPhos or BINAP), and base is crucial for the reaction's success and can be tuned to accommodate a wide range of amine coupling partners. wikipedia.orgacs.org

Table 2: Buchwald-Hartwig Amination on 1,6-Naphthyridine Derivatives

| Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-7-triflyl-1,6-naphthyridine | Various amines | Pd₂(dba)₃ / Xantphos | 5,7-Diamino-1,6-naphthyridine derivative | Good | rsc.org |

| 6-Bromo-2-chloroquinoline* | Aniline | Pd(OAc)₂ / XPhos | 6-(Phenylamino)-2-chloroquinoline | High | acs.org |

*Note: Example on a related quinoline (B57606) scaffold demonstrating regioselectivity.

Functionalization at Peri- and Remote Positions (C-5, C-7, C-8, N-1)

The functionalization of the 1,6-naphthyridine core at various positions is key to creating diverse molecular libraries. nih.gov Research has demonstrated that positions C-5, C-7, and C-8 are particularly important for derivatization.

C-5 and C-7 Positions: These positions are often functionalized using halo- or triflate-substituted precursors. For example, 1,6-naphthyridine-5,7-diones can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates. rsc.org These intermediates allow for sequential and regioselective substitution, including the introduction of amino groups at C-5 followed by various cross-coupling reactions at C-7. rsc.org

C-8 Position: The C-8 position can also be functionalized. For instance, in 1,6-naphthyridin-2(1H)-ones, the introduction of carbon substituents at C-8 has been documented. nih.gov

N-1 Position: The N-1 position is typically functionalized by selecting an appropriately substituted amine during the initial ring-forming condensation reaction. nih.gov

Heteroatom Substitution and Incorporation

The introduction of heteroatoms other than the ring nitrogens is a valuable strategy for modifying the properties of the 1,6-naphthyridine scaffold.

Oxygen and Sulfur: Etherification and sulfanylation reactions can be performed on triflate-activated positions. For example, the C7-triflate of a 1,6-naphthyridine can be displaced by oxygen or sulfur nucleophiles to form ethers and thioethers. rsc.org One-pot syntheses starting from benzylidene-cyanothioacetamide and cyclic ketones can yield 1,6-naphthyridine-2(1H)-thiones, which can be further alkylated at the sulfur atom. libretexts.org

Phosphorus: Phosphinylation at the C7-position of a 1,6-naphthyridine-7-triflate has been achieved, demonstrating that phosphorus groups can be incorporated into the scaffold. rsc.org

Halogens: Halogenation, such as chlorination, can be accomplished by treating a triflate intermediate with a suitable chlorine source, like HCl. rsc.org This converts a highly reactive triflate into a moderately reactive halide, which can be used for subsequent cross-coupling reactions. rsc.orgnih.gov

Reactivity of 1,6-Naphthyridine-Substituted Intermediates (e.g., Naphthyridine Ditriflates)

1,6-Naphthyridine ditriflates, particularly 1,6-naphthyridine-5,7-ditriflates, are highly valuable and reactive intermediates for the diversification of the naphthyridine scaffold. rsc.org These bench-stable compounds are synthesized from the corresponding 1,6-naphthyridine-5,7-diones. rsc.orgCurrent time information in New York, NY, US.

The two triflate groups at the C-5 and C-7 positions exhibit different reactivity, allowing for regioselective functionalization. The C-5 triflate is more susceptible to nucleophilic aromatic substitution (SNAr) by amines. This allows for a one-pot, two-step diversification strategy:

SNAr at C-5: An amine is first added to selectively displace the C-5 triflate.

Cross-Coupling at C-7: A second nucleophile, along with a palladium catalyst, is then added to perform a cross-coupling reaction (such as Suzuki, Negishi, or Buchwald-Hartwig amination) at the remaining C-7 triflate. rsc.org

This stepwise, one-pot procedure enables the rapid synthesis of differentially 5,7-disubstituted 1,6-naphthyridines in good yields, providing a powerful platform for generating novel chemical entities for medicinal chemistry. rsc.org

In Depth Structural Characterization and Spectroscopic Analysis of 1,6 Naphthyridine 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within the 1,6-naphthyridine-4-carbaldehyde framework can be established.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the five protons on the naphthyridine core. The aldehyde proton (CHO) is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 10.0–10.4 ppm, a characteristic chemical shift for aromatic aldehydes. rsc.org

The protons on the bicyclic ring system exhibit chemical shifts influenced by the electron-withdrawing effects of the two nitrogen atoms and the carbaldehyde substituent. Based on the spectrum of the parent 1,6-naphthyridine (B1220473), the protons adjacent to the nitrogen atoms are the most downfield. chemicalbook.com For the 4-carbaldehyde derivative, the H-5 proton, being peri to the aldehyde group, would experience significant deshielding. The H-2 proton, positioned between two nitrogen atoms in a sense, would also be shifted downfield. The remaining protons (H-3, H-7, H-8) would appear at relatively higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-2 | ~9.3 | s | - |

| H-3 | ~8.0 | d | J = ~8.0 Hz |

| H-5 | ~9.1 | s | - |

| H-7 | ~8.8 | d | J = ~6.0 Hz |

| H-8 | ~7.9 | d | J = ~6.0 Hz |

Note: Predicted values are based on data from unsubstituted 1,6-naphthyridine and substituted aromatic aldehydes. Actual values may vary.

In the ¹³C NMR spectrum, the most notable signal is that of the carbonyl carbon from the aldehyde group, which is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190–194 ppm. rsc.orgrsc.org The nine carbon atoms of the 1,6-naphthyridine skeleton will produce distinct signals, with their chemical shifts dictated by their proximity to the heteroatoms and the electron-withdrawing substituent.

The quaternary carbons (C-4, C-4a, C-8a) and the carbons bonded directly to nitrogen (C-2, C-5, C-7) are generally found further downfield compared to the other CH carbons. Specifically, C-4, being attached to the carbaldehyde group, will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~154 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~148 |

| C-5 | ~156 |

| C-7 | ~152 |

| C-8 | ~124 |

| C-8a | ~137 |

Note: Predicted values are based on data from related heterocyclic and aromatic aldehyde systems. rsc.orgrsc.org Actual values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are spin-coupled, typically those on adjacent carbons. For instance, it would confirm the coupling between H-7 and H-8, and between H-2 and H-3 (if coupling exists). researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This technique would definitively confirm the position of the aldehyde group by showing a correlation between the aldehyde proton (CHO) and the C-4 carbon of the naphthyridine ring. It would also reveal correlations between ring protons (like H-3 and H-5) and the carbonyl carbon.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (molecular formula C₉H₆N₂O), HRMS is essential to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. The expected exact mass can be calculated with high precision. Fragmentation pathways in mass spectrometry for aromatic aldehydes often involve the loss of a hydrogen radical (H•) followed by the loss of carbon monoxide (CO). nih.gov

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₇N₂O⁺ | 159.0553 |

| [M+Na]⁺ | C₉H₆N₂ONa⁺ | 181.0372 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of the aldehyde and the aromatic naphthyridine system.

The most prominent and diagnostic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1715–1680 cm⁻¹. The presence of an aldehyde is further confirmed by the appearance of two weaker C-H stretching bands around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹. vscht.cz Other key absorptions include C=C and C=N stretching vibrations from the aromatic rings between 1600-1400 cm⁻¹ and aromatic C-H stretching vibrations above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (ring) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aldehyde | 2830-2810 and 2730-2710 | Weak |

| C=O Stretch | Aldehyde | 1715-1680 | Strong |

| C=C and C=N Stretch | Aromatic (ring) | 1600-1400 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For derivatives of 1,6-naphthyridine, this method provides valuable insights into their electronic structure and the influence of various substituents and solvents on their absorption properties.

Research has shown that the solvatochromism of 1,6-naphthyridine derivatives, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, is a key area of investigation. nih.gov The study of these compounds in solvents of differing polarity, as well as their ability to donate or accept hydrogen bonds, reveals significant shifts in their absorption maxima. nih.gov This phenomenon is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.

In hydrogen bond donor (HBD) solvents, the formation of zwitterionic species has been observed, indicating solvent-assisted proton transfer. nih.gov This is further supported by the analysis of temperature effects on the absorption bands, which helps in understanding the equilibrium between the covalent and zwitterionic forms. nih.gov The enhancement of dipole moments upon excitation, a phenomenon known as solvatochromism, has been utilized to estimate the first-order hyperpolarizability (β), highlighting the potential of these compounds in nonlinear optics. nih.gov

Photophysical studies on certain 1,6-naphthyridine derivatives have determined fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields ranging from 0.05 to 0.1 in various solvents. nih.gov These findings are crucial for applications in materials science and photochemistry.

Table 1: UV-Vis Spectroscopic Data for 1,6-Naphthyridine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester | Various polar and HBD/HBA solvents | Not specified | nih.gov |

| 1-(2-(4-fluorophenyl)ethynyl) derivative of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govprepchem.comnaphthyridine | Not specified | Not specified | mdpi.com |

| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 | researchgate.net |

| 2-hydroxy-6-nitro-1-naphthaldehyde with TBAOH | Acetonitrile | 450 | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

For the 1,6-naphthyridine scaffold, X-ray crystallography has been employed to confirm the structures of newly synthesized derivatives. For instance, the structure of a 1-phenylethynylated benzo[b] nih.govprepchem.comnaphthyridine derivative was unequivocally determined by single-crystal X-ray analysis. mdpi.com This analysis is crucial for validating reaction pathways and understanding the steric and electronic effects of substituents on the naphthyridine core.

In a study of 1,6-dihydro-1,2,4,5-tetrazine derivatives, which share some structural similarities with substituted naphthyridines, X-ray crystallography confirmed the molecular structure of compound 2c. researchgate.net The analysis revealed that the central six-membered ring adopts an unsymmetrical boat conformation. researchgate.netresearchgate.net Key findings from this study include the coplanarity of the nitrogen atoms N1, N2, N4, and N5, with the carbon atoms C3 and C6 deviating from this plane. researchgate.net The dihedral angles between the planes of the ring provide a quantitative measure of this boat conformation. researchgate.net

Such detailed structural information is vital for structure-activity relationship (SAR) studies in medicinal chemistry and for the rational design of new materials with specific properties.

Table 2: Crystallographic Data for a Related Heterocyclic Compound (Compound 2c)

| Parameter | Value | Reference |

| Empirical Formula | C9H9N4Cl | researchgate.net |

| Formula Weight | 208.65 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 21/c | researchgate.net |

| a (Å) | 9.948(3) | researchgate.net |

| b (Å) | 8.833(3) | researchgate.net |

| c (Å) | 11.420(3) | researchgate.net |

| α (°) | 90.000 | researchgate.net |

| β (°) | 102.682(4) | researchgate.net |

| γ (°) | 90.000 | researchgate.net |

| Volume (ų) | 979(5) | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density (Mg/m³) | 1.416 | researchgate.net |

| Bond Length C3–N4 (Å) | 1.388(2) | researchgate.net |

Computational and Theoretical Investigations of 1,6 Naphthyridine 4 Carbaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction. DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. researchgate.netresearchgate.net

For 1,6-naphthyridine-4-carbaldehyde, DFT would be used to determine its most stable three-dimensional structure. The calculations would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and steric interactions. Furthermore, DFT is the foundation for many of the subsequent analyses, including FMO, MEP, and reactivity descriptors. ias.ac.in The inclusion of dispersion corrections in DFT calculations is often essential for accurately modeling systems with π-π stacking interactions, which could be relevant for the naphthyridine core. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C(aldehyde) | ~1.48 Å |

| C(aldehyde)=O | ~1.22 Å | |

| N1-C2 | ~1.32 Å | |

| N6-C5 | ~1.33 Å | |

| Bond Angle | C3-C4-C(aldehyde) | ~121° |

| C5-C4-C(aldehyde) | ~119° | |

| N-C=O (aldehyde) | ~124° | |

| Dihedral Angle | N1-C8a-C4-C(aldehyde) | ~0° or ~180° |

| Note: These are typical, illustrative values based on DFT calculations for similar aromatic aldehydes and are not from a specific study on this compound. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich naphthyridine ring system, while the LUMO would likely be localized on the electron-withdrawing carbaldehyde group and the pyridine (B92270) ring containing the N6 atom. This distribution highlights the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.8 to -2.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Relates to chemical stability and reactivity |

| Note: These values are illustrative, based on typical FMO calculations for related heterocyclic aromatic compounds. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. orientjchem.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values.

Red Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. nih.gov

Green Regions : Represent neutral or near-zero potential. nih.gov

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom of the aldehyde group and, to a lesser extent, the nitrogen atoms of the naphthyridine ring. The most positive potential (blue) would be found near the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the aromatic ring system. This mapping provides a clear, intuitive picture of the molecule's charge distribution and reactivity hotspots. orientjchem.orgnih.gov

Global and local reactivity descriptors are derived from conceptual DFT and provide quantitative measures of a molecule's reactivity. documentsdelivered.comchemrxiv.org

Global Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (I-A)/2, where I is the ionization potential and A is the electron affinity.

Chemical Potential (μ): The negative of electronegativity, indicating the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ²/2η.

Local Descriptors , such as Fukui functions, pinpoint reactivity at specific atomic sites within the molecule. documentsdelivered.comrsc.org They help to distinguish between different reactive centers, which is particularly useful for molecules with multiple functional groups like this compound. These descriptors can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. rsc.org

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Definition | Illustrative Value |

| Ionization Potential (I) | -EHOMO | ~7.0 eV |

| Electron Affinity (A) | -ELUMO | ~2.3 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | ~4.65 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~4.62 eV |

| Note: These values are derived from the illustrative FMO energies in Table 2 and serve as examples. |

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior and conformational landscape.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the C4-C(aldehyde) single bond.

This rotation determines the relative orientation of the aldehyde group with respect to the naphthyridine plane. Two primary planar conformers would be expected: one where the carbonyl oxygen is oriented towards the N6-containing ring (syn-conformer) and another where it is oriented away from it (anti-conformer). Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers separating them. The relative energies of these conformers determine their population at a given temperature. The conformation can significantly influence the molecule's dipole moment, crystal packing, and interaction with biological targets. In substituted naphthyridines, the dihedral angles between aromatic rings are a key structural feature determined by such analyses. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involved in the synthesis of 1,6-naphthyridine (B1220473) systems. Density Functional Theory (DFT) is a particularly powerful tool for investigating the geometries of reactants, transition states, and products, as well as for calculating the activation energies of reaction pathways.

For instance, the synthesis of heteroannulated chromone (B188151) derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b] malayajournal.orgrsc.orgnaphthyridine-6(5H),8-dione, has been studied using DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net These calculations help to confirm the equilibrium geometry of the synthesized compounds and provide insights into their electronic structure. researchgate.net While not directly focused on this compound, the methodologies are readily applicable.

The formation of 1,6-naphthyridine derivatives can proceed through cascade transformations. researchgate.net For example, a proposed mechanism for the formation of certain derivatives involves a one-pot synthesis from a malononitrile (B47326) dimer and an aldehyde. researchgate.net Computational modeling of such stepwise processes can help to understand the feasibility of different reaction pathways and the stability of intermediates. researchgate.net The choice of solvent is also a critical factor that can be investigated computationally, as some reactions are difficult to perform in solvents other than alcohol due to solubility issues. researchgate.net

Furthermore, investigations into the synthesis of 1,6-naphthyridin-2(1H)-ones from precursors like 4-aminonicotinaldehyde (B1271976) through condensation reactions can be aided by computational analysis to understand the reaction energetics and the role of catalysts like piperidine (B6355638). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Naphthyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of naphthyridine derivatives influences their biological activity. These models establish mathematical relationships between the physicochemical properties of molecules and their observed biological effects, thereby guiding the design of more potent compounds.

2D and 3D QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various series of naphthyridine derivatives. 2D-QSAR models correlate biological activity with 2D descriptors such as topological indices and constitutional parameters. 3D-QSAR, on the other hand, considers the three-dimensional properties of molecules, such as their shape and electrostatic potential, providing a more detailed understanding of ligand-receptor interactions.

While 3D-QSAR models often provide deeper insights, 2D-QSAR models have the advantage of not requiring the alignment of structures, which can be a limiting factor in 3D-QSAR. mdpi.com The development of 2D-QSAR models is also generally faster and less computationally intensive. mdpi.com

Steric and Electrostatic Field Analysis

A key component of 3D-QSAR studies is the analysis of steric and electrostatic fields around the aligned molecules. These fields are calculated to understand how the size, shape, and electronic properties of different substituents on the naphthyridine scaffold affect biological activity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates contour maps to visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, in a CoMFA study, green contours might indicate regions where bulky groups enhance activity, while yellow contours would suggest that steric hindrance in that area is detrimental. Similarly, blue contours could represent areas where positive electrostatic potential is beneficial, and red contours would indicate regions where negative potential is preferred.

Molecular Docking Studies of 1,6-Naphthyridine Scaffolds with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is invaluable for understanding the binding modes of 1,6-naphthyridine derivatives and for identifying key interactions that contribute to their biological activity.

Studies have shown that 1,6-naphthyridine scaffolds can be docked into the active sites of various protein targets. For instance, derivatives of 1,6-naphthyridine-2-one have been identified as potent and selective inhibitors of FGFR4 kinase, a promising target for cancer therapy. nih.gov Molecular docking of these compounds into the FGFR4 active site helps to rationalize their structure-activity relationships and guide the design of new inhibitors. nih.gov

Similarly, 1H-imidazo[4,5-h] malayajournal.orgrsc.orgnaphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. rsc.orgnih.gov Molecular modeling and docking studies are crucial in understanding how these compounds bind to the kinase and in identifying the structural features essential for potent inhibition. rsc.orgnih.gov A comprehensive structure-activity relationship (SAR) study, supported by docking, revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were vital for effective c-Met inhibition. rsc.orgnih.gov

The following table summarizes some of the key interactions observed in molecular docking studies of naphthyridine derivatives with their protein targets:

| Compound Class | Protein Target | Key Interactions | Reference |

| 1,6-Naphthyridine-2-one derivatives | FGFR4 Kinase | Specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. | nih.gov |

| 1H-Imidazo[4,5-h] malayajournal.orgrsc.orgnaphthyridin-2(3H)-one derivatives | c-Met Kinase | Interactions with key residues in the kinase domain, guided by N-1 and N-3 substituents. | rsc.orgnih.gov |

| Dibenzo naphthyridine analogues | PDK-1 | Hydrogen bonding with Ala160, Ser160, and Thr222 in the PIF pocket. | malayajournal.org |

Thermodynamic and Kinetic Profiling of Naphthyridine Reactions

The thermodynamic and kinetic profiling of reactions involving naphthyridine scaffolds provides fundamental insights into reaction feasibility, product distribution, and reaction rates. This understanding is critical for optimizing synthetic procedures and for predicting the stability and reactivity of these compounds.

The Gibbs free energy change (ΔG) of a reaction, which combines enthalpy (ΔH) and entropy (ΔS), determines the position of the equilibrium. libretexts.orglibretexts.org A negative ΔG indicates a spontaneous reaction. libretexts.orglibretexts.org The activation energy (Ea), on the other hand, governs the reaction rate. youtube.com Computational methods can be employed to calculate these thermodynamic and kinetic parameters, providing a theoretical framework for understanding and predicting the outcomes of chemical reactions involving this compound and its derivatives.

For example, DFT calculations can be used to determine the energies of reactants, products, and transition states, allowing for the calculation of reaction enthalpies and activation energies. researchgate.net This information helps in understanding whether a reaction is likely to be exothermic or endothermic and how fast it will proceed.

Future Research Trajectories and Innovations in 1,6 Naphthyridine 4 Carbaldehyde Chemistry

Development of Novel Synthetic Routes for Complex 1,6-Naphthyridine (B1220473) Architectures

The synthesis of the 1,6-naphthyridine core is a foundational aspect of its chemistry. While traditional methods like the Skraup reaction have been employed, they often suffer from harsh conditions and limited yields. acs.org Future research will undoubtedly focus on the development of more efficient, milder, and versatile synthetic strategies to construct complex, highly substituted 1,6-naphthyridine frameworks.

Key areas of exploration will likely include:

Multicomponent Reactions: One-pot multicomponent reactions offer an atom-economical and efficient approach to generate molecular diversity. researchgate.netekb.eg Researchers are expected to design novel multicomponent strategies that incorporate the 1,6-naphthyridine-4-carbaldehyde moiety or its precursors, allowing for the rapid assembly of complex structures from simple starting materials.

Novel Cyclization Strategies: Exploration of new cyclization methods, such as those involving transition-metal catalysis or electrochemistry, could provide access to previously inaccessible 1,6-naphthyridine derivatives. For instance, a tandem nitrile hydration/cyclization procedure has been developed for the synthesis of 1,6-naphthyridine-5,7-diones under mild conditions. acs.org

Exploration of Unprecedented Reactivity and Transformation Pathways for the 4-Carbaldehyde Group

The aldehyde functionality at the C4 position of the 1,6-naphthyridine ring is a versatile handle for a wide array of chemical transformations. While standard aldehyde chemistry is applicable, future research will delve into uncovering unprecedented reactivity and developing novel transformation pathways.

Anticipated areas of focus include:

Asymmetric Catalysis: The development of enantioselective transformations of the 4-carbaldehyde group will be a significant area of research. This will enable the synthesis of chiral 1,6-naphthyridine derivatives with specific stereochemistries, which is often crucial for biological activity.

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrochemistry to the 4-carbaldehyde group could unlock novel reaction pathways that are not accessible through traditional thermal methods. These techniques can facilitate radical-based transformations and other unique chemical conversions.

C-H Activation: Direct functionalization of the C-H bonds adjacent to the 4-carbaldehyde group or elsewhere on the naphthyridine ring represents a powerful and atom-economical strategy for introducing new substituents. Future work will likely focus on developing selective and efficient C-H activation protocols.

Computational Design and Prediction of Advanced Naphthyridine-Based Chemical Probes

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery and chemical biology. For this compound, computational approaches will play a pivotal role in designing and predicting the properties of advanced chemical probes.

Future research in this area will likely involve:

Structure-Based Design: Utilizing crystal structures of target proteins, researchers can computationally design 1,6-naphthyridine-based ligands with high affinity and selectivity. researchgate.net This approach has already been successful in developing potent and selective inhibitors for kinases like Casein Kinase 2 (CK2). acs.orgnih.govnih.gov

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models and other machine learning algorithms will aid in predicting the biological activities, pharmacokinetic properties, and potential toxicities of novel 1,6-naphthyridine derivatives.

Negative Control Design: Computational methods are instrumental in the rational design of negative controls, which are structurally similar but inactive compounds. acs.orgchemrxiv.org These are essential tools for validating the biological effects of a chemical probe. researchgate.netacs.orgchemrxiv.org

Integration of Flow Chemistry and Automation in Naphthyridine Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of flow chemistry and automation is set to revolutionize the synthesis of this compound and its derivatives.

Key advancements in this area will include:

Telescoped Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps into a continuous process, eliminating the need for isolation and purification of intermediates. youtube.com This "telescoped" approach can significantly shorten synthesis times and reduce waste.

High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly generate libraries of 1,6-naphthyridine derivatives for high-throughput screening of biological activity.

Enhanced Reaction Conditions: Flow reactors allow for the use of high temperatures and pressures in a safe and controlled manner, potentially enabling reactions that are difficult or impossible to perform in batch. youtube.comresearchgate.net This can lead to the discovery of new reactivity and improved reaction efficiencies. researchgate.netrsc.org

Development of Sustainable and Scalable Synthetic Processes for this compound

As the demand for novel chemical entities grows, so does the need for sustainable and scalable synthetic processes. Future research on this compound will increasingly focus on developing environmentally friendly and economically viable manufacturing methods.

This will involve:

Q & A

Q. What are the primary synthetic routes for 1,6-Naphthyridine-4-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of 1,6-naphthyridine derivatives often relies on modified Friedlander condensations or decarboxylation reactions. For example, 1,6-naphthyridine-8-carboxylic acid derivatives undergo decarboxylation at elevated temperatures (e.g., 250–370°C) to yield the parent scaffold . Acidic or alkaline hydrolysis of esters (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) in HCl/EtOH under reflux achieves 81% yield, highlighting the importance of solvent and temperature control . Optimization should include screening for catalytic additives (e.g., NaH in Me₂SO for C-alkylation) and inert atmospheres to minimize side reactions .

Q. How can researchers address spectral ambiguities when characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, distinguishing between regioisomers in alkylated derivatives (e.g., 4-methyl-1,6-naphthyridine) requires analysis of coupling patterns in NMR and cross-peaks in - HSQC spectra. Computational tools like density functional theory (DFT) can predict chemical shifts to resolve ambiguities. Researchers should also cross-validate with X-ray crystallography when crystalline derivatives are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in C-alkylation of this compound?

C-Alkylation of the 1,6-naphthyridine core is often low-yielding due to competing N-alkylation and steric hindrance. For example, NaH/Me₂SO at 70°C facilitates methylation at the 4-position with 4% yield, suggesting limited accessibility to reactive sites . Computational studies (e.g., molecular electrostatic potential mapping) can identify electron-deficient regions prone to nucleophilic attack. Strategies to improve regioselectivity include using bulky directing groups or transition-metal catalysts to stabilize intermediates .

Q. How do structural modifications of this compound influence its antitumor activity, and what experimental models validate these effects?

Substituents at the 4-carbaldehyde position enhance bioactivity by modulating electron-withdrawing/donating properties. For example, 1,6-naphthyridine-3-carboxamide derivatives exhibit antitumor activity via kinase inhibition (e.g., Aurora kinase A) . In vitro assays (e.g., MTT cytotoxicity screening) and xenograft models are used to validate efficacy. Researchers should correlate IC₅₀ values with substituent Hammett constants to establish structure-activity relationships (SARs) .

Q. What methodologies resolve contradictions in reported toxicity profiles of this compound derivatives?

Discrepancies in toxicity data (e.g., acute vs. chronic effects) arise from incomplete characterization in early studies . Rigorous protocols include:

- In silico toxicity prediction : Tools like ProTox-II to estimate LD₅₀ and carcinogenicity.

- In vitro assays : HepG2 cell viability tests and Ames mutagenicity screening.

- Ecotoxicity studies : OECD 301 guidelines for biodegradability and bioaccumulation potential . Cross-referencing with structurally analogous compounds (e.g., dibenzo[b,h][1,6]naphthyridine) provides additional validation .

Methodological Considerations

Q. How should researchers design kinetic studies for decarboxylation reactions involving this compound precursors?

Monitor reaction progress using in situ FT-IR or HPLC to track CO₂ release and intermediate formation. For example, decarboxylation of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid at 250°C proceeds with 77% yield in 3 minutes, indicating rapid kinetics . Arrhenius plots derived from variable-temperature experiments can quantify activation energies and optimize thermal profiles .

Q. What strategies mitigate instability of this compound during storage?

The aldehyde moiety is prone to oxidation and hydration. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) preserves integrity. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit radical-mediated degradation. Periodic NMR or LC-MS analysis ensures batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。